molecular formula C12H14F3NO B13169521 (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one

(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one

Cat. No.: B13169521
M. Wt: 245.24 g/mol
InChI Key: ZJRRIOCICOIXGX-LLVKDONJSA-N
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Description

(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Fluorination: Introduction of the trifluoromethyl group is achieved through fluorination reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.

    Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, acids, or bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s trifluoromethyl group imparts desirable properties, such as increased stability and hydrophobicity, making it useful in the development of advanced materials.

    Biological Studies: Researchers explore its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism by which (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one exerts its effects involves interactions with molecular targets and pathways. The amino group may participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one: Lacks the methyl group on the phenyl ring.

    (4R)-4-amino-4-(4-methylphenyl)pentan-2-one: Lacks the trifluoromethyl group.

    (4R)-4-amino-5,5,5-trifluoro-4-(4-chlorophenyl)pentan-2-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of both the trifluoromethyl and methylphenyl groups in (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one imparts unique chemical and physical properties. These features can enhance its stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one

InChI

InChI=1S/C12H14F3NO/c1-8-3-5-10(6-4-8)11(16,7-9(2)17)12(13,14)15/h3-6H,7,16H2,1-2H3/t11-/m1/s1

InChI Key

ZJRRIOCICOIXGX-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@](CC(=O)C)(C(F)(F)F)N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C)(C(F)(F)F)N

Origin of Product

United States

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